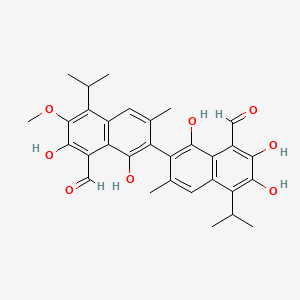![molecular formula C8H15N3O2 B14645952 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 55644-48-9](/img/structure/B14645952.png)
1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring with an aminoethyl substituent. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate with an aminoethylamine derivative . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethanol, 2-[(2-aminoethyl)amino]-: Shares a similar aminoethyl group but differs in its overall structure and properties.
1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring, but with different substituents and reactivity.
Uniqueness: 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
55644-48-9 |
|---|---|
Fórmula molecular |
C8H15N3O2 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-[2-(2-aminoethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H15N3O2/c9-3-4-10-5-6-11-7(12)1-2-8(11)13/h10H,1-6,9H2 |
Clave InChI |
FBLDTJZHEIKMFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
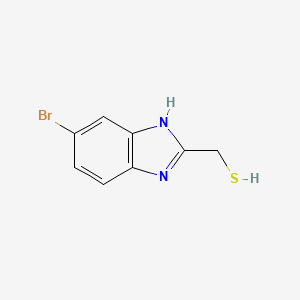
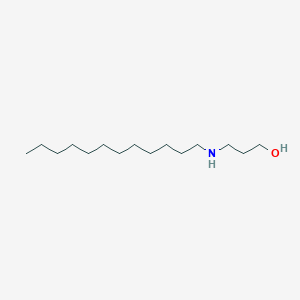
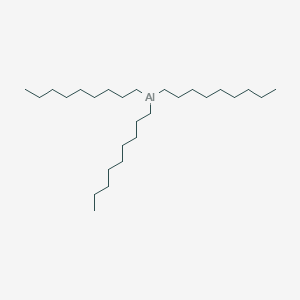
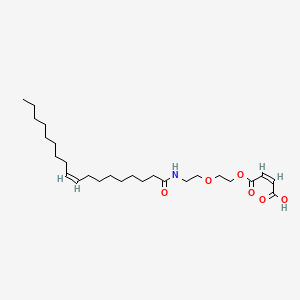
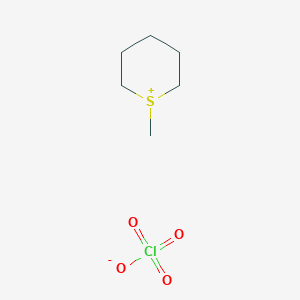
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
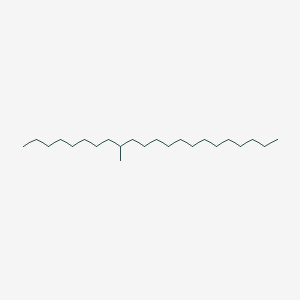
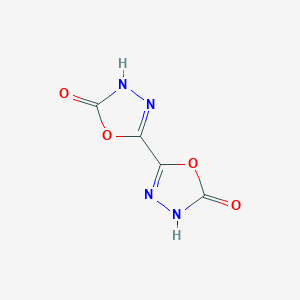
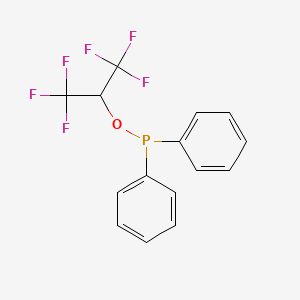
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
